N-Benzyl-1-(thiophen-2-yl)methanamin

Übersicht

Beschreibung

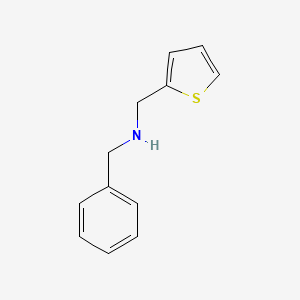

N-Benzyl-1-(thiophen-2-yl)methanamine is an organic compound with the molecular formula C₁₂H₁₃NS It is a derivative of methanamine, where the hydrogen atom is substituted by a benzyl group and a thiophen-2-yl group

Wissenschaftliche Forschungsanwendungen

N-Benzyl-1-(thiophen-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine typically involves the reaction of benzylamine with thiophene-2-carbaldehyde. The reaction proceeds through a reductive amination process, where the intermediate imine is reduced to the corresponding amine. Common reducing agents used in this process include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In an industrial setting, the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: N-Benzyl-1-(thiophen-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents like LiAlH₄, resulting in the formation of the corresponding thiol.

Substitution: N-Benzyl-1-(thiophen-2-yl)methanamine can participate in nucleophilic substitution reactions, where the benzyl or thiophen-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: H₂O₂, KMnO₄, and other peroxides.

Reduction: LiAlH₄, NaBH₄.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N-Benzyl-1-(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and thiophen-2-yl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

- N-Benzylthiophen-2-ylamine

- Thiophen-2-ylmethylamine

- Benzylamine

Comparison: N-Benzyl-1-(thiophen-2-yl)methanamine is unique due to the presence of both benzyl and thiophen-2-yl groups, which confer distinct chemical and biological properties. Compared to N-Benzylthiophen-2-ylamine, it has an additional methylene group, which may affect its reactivity and binding interactions. Thiophen-2-ylmethylamine lacks the benzyl group, resulting in different chemical behavior and applications. Benzylamine, on the other hand, does not contain the thiophen-2-yl group, making it less versatile in certain synthetic and biological contexts.

Biologische Aktivität

N-Benzyl-1-(thiophen-2-yl)methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-Benzyl-1-(thiophen-2-yl)methanamine is characterized by the presence of a benzyl group and a thiophene ring, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This compound is often utilized as a building block in organic synthesis, particularly for creating more complex heterocyclic compounds.

The biological activity of N-Benzyl-1-(thiophen-2-yl)methanamine is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The binding affinity is influenced by the structural components, particularly the benzyl and thiophene moieties. Preliminary studies suggest that the compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Antimicrobial Activity

N-Benzyl-1-(thiophen-2-yl)methanamine has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including bacteria and fungi. The compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anti-inflammatory Properties

Studies have shown that N-Benzyl-1-(thiophen-2-yl)methanamine possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models, suggesting potential applications in treating inflammatory diseases .

Antiviral Potential

Research into the antiviral activity of N-Benzyl-1-(thiophen-2-yl)methanamine indicates it may also have effects against specific viral infections. The exact mechanisms remain under investigation but could involve interference with viral replication processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Benzylthiophen-2-ylamine | Lacks methanamine moiety | Basic structure without additional functional groups |

| 2-Thiophenemethylamine | Contains thiophene ring only | Simpler structure, potentially different reactivity |

| Benzylamine | Contains benzyl group only | No thiophene ring, differing biological properties |

The presence of both benzyl and thiophene groups in N-Benzyl-1-(thiophen-2-yl)methanamine provides it with distinct chemical and biological properties compared to its analogs, making it a subject of ongoing research.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of N-Benzyl-1-(thiophen-2-yl)methanamine:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Effects : In vitro experiments showed that treatment with N-Benzyl-1-(thiophen-2-yl)methanamine reduced inflammatory markers in macrophage cell lines exposed to lipopolysaccharide (LPS), implicating its role in modulating immune responses .

- Potential in Drug Development : Ongoing research is exploring the compound's utility as a pharmacophore in drug discovery, particularly for inflammatory bowel diseases and rheumatoid arthritis, indicating its promise as a therapeutic agent .

Eigenschaften

IUPAC Name |

1-phenyl-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWKIDGKZRKUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933497 | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73325-61-8, 148883-56-1 | |

| Record name | N-(Phenylmethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tifacogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.